molecular formula C8H9Cl2NOS B8534144 2-Chloro-N-(5-chloro-2,4-dimethylthiophen-3-yl)acetamide CAS No. 87675-66-9

2-Chloro-N-(5-chloro-2,4-dimethylthiophen-3-yl)acetamide

Cat. No. B8534144
Key on ui cas rn: 87675-66-9
M. Wt: 238.13 g/mol
InChI Key: ITDHILIZNHWNKY-UHFFFAOYSA-N
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Patent
US04666502

Procedure details

To the stirred solution of 5.0 g (0.0245 mol) of N-(2,4-dimethylthien-3-yl)-chloroacetamide in 50 ml of dry CH2Cl2 are added dropwise at 0° 3.3 g (0.0245 mol) of sulfuryl chloride.
Name
N-(2,4-dimethylthien-3-yl)-chloroacetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:12])[C:6]=1[NH:7][C:8](=[O:11])[CH2:9][Cl:10].S(Cl)([Cl:16])(=O)=O>C(Cl)Cl>[Cl:16][C:4]1[S:3][C:2]([CH3:1])=[C:6]([NH:7][C:8](=[O:11])[CH2:9][Cl:10])[C:5]=1[CH3:12]

Inputs

Step One
Name
N-(2,4-dimethylthien-3-yl)-chloroacetamide
Quantity
5 g
Type
reactant
Smiles
CC=1SC=C(C1NC(CCl)=O)C
Name
Quantity
3.3 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=C(C1C)NC(CCl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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